molecular formula C14H12Cl3N3O B2832193 2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide CAS No. 1424397-48-7

2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide

Cat. No. B2832193
CAS RN: 1424397-48-7
M. Wt: 344.62
InChI Key: QZGNAAACBRFVGP-UHFFFAOYSA-N
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Description

2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide, also known as CEP-28122, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. The compound belongs to the class of pyridine carboxamides and has been investigated for its ability to inhibit the activity of certain enzymes that are involved in the progression of several diseases.

Mechanism Of Action

2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide is a selective inhibitor of the enzyme c-Jun N-terminal kinase (JNK), which plays a crucial role in the regulation of cellular processes such as apoptosis, inflammation, and stress response. By inhibiting the activity of JNK, 2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide can modulate the signaling pathways that are involved in the progression of several diseases.
Biochemical and Physiological Effects
2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. The compound has been demonstrated to inhibit the activity of JNK in cancer cells, leading to decreased cell proliferation and increased apoptosis. In addition, 2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide has been shown to reduce inflammation in animal models of arthritis and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide has several advantages as a tool compound for laboratory experiments. The compound is highly selective for JNK and has been extensively characterized in vitro and in vivo. However, 2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide. One potential application is in the treatment of cancer, where the compound has shown promising results in preclinical studies. In addition, 2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide involves a multistep process that starts with the reaction of 2,6-dichloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chloro-2-(dimethylamino)aniline in the presence of a base to yield 2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide.

Scientific Research Applications

2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide has been the subject of extensive research for its potential therapeutic applications. The compound has been investigated for its ability to inhibit the activity of certain enzymes that are involved in the progression of cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3N3O/c1-20(2)12-9(15)4-3-5-10(12)18-14(21)8-6-7-11(16)19-13(8)17/h3-7H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGNAAACBRFVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=C1Cl)NC(=O)C2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide

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